molecular formula C9H7ClN2O2 B8028583 3-Nitroquinoline hydrochloride

3-Nitroquinoline hydrochloride

Cat. No.: B8028583
M. Wt: 210.62 g/mol
InChI Key: RKJLTIHXRGEAKK-UHFFFAOYSA-N
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Description

3-Nitroquinoline hydrochloride is a chemical compound featuring a quinoline core with a nitro group at the 3-positionThe presence of the nitro group enhances its biological activity, making it a valuable scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinoline hydrochloride typically involves the nitration of quinoline. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position. The reaction is carried out under controlled temperatures to ensure the selective nitration of the quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitroquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitroquinoline hydrochloride involves its interaction with molecular targets such as EGFR. The nitro group at the 3-position enhances its binding affinity to the receptor, leading to the inhibition of kinase activity. This inhibition disrupts signal transduction pathways that regulate cell proliferation and differentiation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Comparison: 3-Nitroquinoline hydrochloride is unique due to the specific positioning of the nitro group, which significantly influences its biological activity. Compared to 2-Nitroquinoline and 4-Nitroquinoline, the 3-positioned nitro group provides a distinct interaction with molecular targets, enhancing its efficacy as an antitumor agent .

Properties

IUPAC Name

3-nitroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJLTIHXRGEAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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